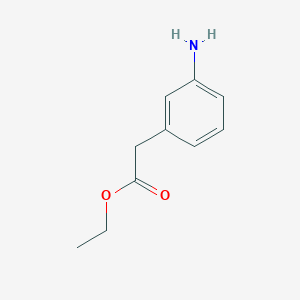

Ethyl 2-(3-aminophenyl)acetate

概要

説明

Ethyl 2-(3-aminophenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the third position and an ethyl ester group at the second position

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-aminophenyl)acetate can be synthesized through several methods. One common method involves the reduction of ethyl 2-(3-nitrophenyl)acetate. This reduction can be carried out using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically conducted in methanol at room temperature for several hours .

Another method involves the esterification of 3-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for a few hours, and the product is then purified by extraction and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow esterification techniques. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

化学反応の分析

Reduction of Nitro Precursors

Ethyl 2-(3-aminophenyl)acetate is commonly synthesized via the reduction of its nitro analog, ethyl 2-(3-nitrophenyl)acetate. Two primary methods are employed:

Catalytic Hydrogenation

Conditions :

-

Catalyst: Palladium on carbon (Pd/C)

-

Solvent: Methanol or ethyl acetate

-

Pressure: Hydrogen gas (1–3 atm)

-

Temperature: 25–50°C

Outcome : The nitro group is selectively reduced to an amine, yielding the target compound with high purity .

Iron-Acid Mediated Reduction

Conditions :

-

Reducing agent: Iron powder

-

Acid: Hydrochloric acid (HCl) or acetic acid

-

Solvent: Ethyl acetate/water mixture

-

Molar ratio (substrate:Fe): 1:3.5

-

Temperature: Reflux (~80°C)

Outcome : Efficient nitro-to-amine conversion with minimal side products .

| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Methanol | 85–92 | |

| Iron-Acid Reduction | Fe, HCl | Ethyl acetate | 78–84 |

Ester Functionalization

The ethyl ester group undergoes hydrolysis and transesterification under specific conditions:

Alkaline Hydrolysis

Conditions :

-

Base: NaOH or KOH

-

Solvent: Water/ethanol mixture

-

Temperature: 60–80°C

Outcome : Conversion to 2-(3-aminophenyl)acetic acid, a carboxylic acid derivative .

Enzymatic Transesterification

Conditions :

-

Enzyme: Novozyme 435 (lipase)

-

Solvent: Toluene

-

Temperature: 50–60°C (microwave-assisted)

Outcome : Enhanced reaction rates and specificity compared to conventional heating, enabling selective ester exchange .

| Reaction Type | Conditions | Key Product | Efficiency | Reference |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH, H₂O/EtOH, 70°C | 2-(3-Aminophenyl)acetic acid | >90% | |

| Enzymatic Transesterification | Novozyme 435, toluene | Modified esters | 80–88% |

Aromatic Amine Reactions

The 3-aminophenyl group participates in electrophilic substitution and coupling reactions:

Diazotization and Coupling

Conditions :

Acetylation

Conditions :

-

Reagent: Acetic anhydride

-

Catalyst: Pyridine

-

Temperature: Room temperature

Outcome : N-Acetyl derivative, enhancing stability for further synthetic steps .

Cyclization and Heterocycle Formation

This compound serves as a precursor in heterocyclic synthesis:

Quinolinone Formation

Conditions :

-

Catalyst: Ruthenium complexes (e.g., Ru-SNS₂)

-

Base: KOH

-

Solvent: Solvent-free, 140°C

Outcome : Cyclization with alcohols to form polysubstituted 4-quinolones, a class of bioactive compounds .

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | 3-Benzyl-2-phenylquinolin-4(1H)-one | Ru-SNS₂ | 72 |

Key Research Findings

-

Reduction Efficiency : Catalytic hydrogenation offers higher yields (92%) compared to iron-acid reduction (84%) but requires specialized equipment .

-

Enzymatic Specificity : Novozyme 435 exhibits a ping-pong bi-bi mechanism in transesterification, with microwave irradiation reducing reaction time by 40% .

-

Cyclization Scope : The Ru-catalyzed cyclization protocol tolerates diverse alcohols, including aryl and aliphatic variants, enabling modular synthesis of quinolones .

科学的研究の応用

Ethyl 2-(3-aminophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

作用機序

The mechanism of action of ethyl 2-(3-aminophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the ester group may enhance lipophilicity, facilitating membrane permeability. The exact molecular targets and pathways involved vary depending on the specific biological context.

類似化合物との比較

Ethyl 2-(3-aminophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-aminophenyl)acetate: Similar structure but with the amino group at the fourth position, which may result in different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its physical properties and reactivity.

3-Aminophenylacetic acid: The free acid form, which lacks the ester group, resulting in different solubility and reactivity.

This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .

生物活性

Ethyl 2-(3-aminophenyl)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 179.22 g/mol. The compound features an ethyl ester group and an amino group attached to a phenyl ring, which is crucial for its biological activity. The synthesis typically involves multi-step reactions that allow for high-purity production suitable for research and pharmaceutical applications.

Biological Properties

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

2. Anticancer Activity:

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cell lines. Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in tumor growth regulation .

3. Mechanism of Action:

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules, influencing their activity. The amino group can interact with receptors or enzymes, potentially modulating their function. Additionally, the acetate moiety can undergo hydrolysis, releasing acetic acid and enhancing the compound's bioactivity.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for new antibiotics |

| Anticancer | Inhibits proliferation in cancer cell lines; interactions with oncogenic pathways |

| Mechanism | Forms hydrogen bonds; influences enzyme/receptor activity |

Case Study: Anticancer Efficacy

A study investigated the effect of this compound on melanoma cell lines. The results indicated a significant reduction in cell viability at concentrations that inhibited over 50% of cell growth. The compound was found to affect key signaling pathways associated with cancer progression, including those involving c-Kit and MEK signaling .

Potential Applications

Given its promising biological activities, this compound may serve as a valuable scaffold for drug development. Its applications include:

- Antibiotic Development: Targeting resistant bacterial strains.

- Cancer Therapy: As a potential agent in combination therapies to enhance efficacy while minimizing side effects.

- Research Tool: Investigating biological pathways related to its mechanism of action.

特性

IUPAC Name |

ethyl 2-(3-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVUURMJLRJOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。